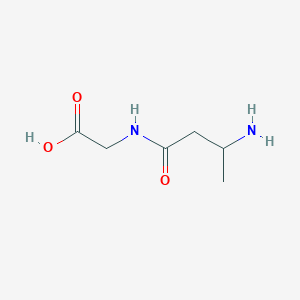
2-(3-Aminobutanoylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminobutanoylamino)acetic acid, also known as ABA, is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in various fields of science. ABA has been found to exhibit a wide range of biological activities, making it a promising candidate for use in pharmaceuticals, food additives, and other industrial applications.
Wirkmechanismus
The mechanism of action of 2-(3-Aminobutanoylamino)acetic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 2-(3-Aminobutanoylamino)acetic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 2-(3-Aminobutanoylamino)acetic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(3-Aminobutanoylamino)acetic acid has been found to have a number of biochemical and physiological effects. 2-(3-Aminobutanoylamino)acetic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 2-(3-Aminobutanoylamino)acetic acid has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Aminobutanoylamino)acetic acid in lab experiments include its low toxicity, high stability, and wide range of biological activities. However, the limitations of using 2-(3-Aminobutanoylamino)acetic acid in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-Aminobutanoylamino)acetic acid. One direction is to further investigate the mechanism of action of 2-(3-Aminobutanoylamino)acetic acid, particularly its effects on the Nrf2/ARE and NF-κB pathways. Another direction is to explore the potential use of 2-(3-Aminobutanoylamino)acetic acid in the treatment of neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(3-Aminobutanoylamino)acetic acid for therapeutic use.
Synthesemethoden
There are several methods for synthesizing 2-(3-Aminobutanoylamino)acetic acid, including the Strecker synthesis, the Gabriel synthesis, and the N-alkylation of glycine. The Strecker synthesis involves the reaction of aldehydes or ketones with ammonia and cyanide ions to form an α-aminonitrile intermediate, which is then hydrolyzed to yield the corresponding α-amino acid. The Gabriel synthesis involves the reaction of phthalimide with diethyl bromomalonate to form an intermediate, which is then treated with hydrazine to yield the corresponding α-amino acid. The N-alkylation of glycine involves the reaction of glycine with an alkyl halide to form an intermediate, which is then treated with ammonia to yield the corresponding α-amino acid.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminobutanoylamino)acetic acid has been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antitumor properties. 2-(3-Aminobutanoylamino)acetic acid has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2-(3-Aminobutanoylamino)acetic acid has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis and asthma.
Eigenschaften
IUPAC Name |
2-(3-aminobutanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(7)2-5(9)8-3-6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAZNDUFIYGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminobutanoylamino)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dioxo-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553042.png)

![1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7553067.png)

![2,3-dichloro-N-[1-oxo-1-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propan-2-yl]benzamide](/img/structure/B7553086.png)
![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B7553093.png)
![4-acetyl-3-ethyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7553114.png)
![N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]-3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7553115.png)
![N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide](/img/structure/B7553128.png)
![(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7553130.png)
![N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]-4-phenoxybenzamide](/img/structure/B7553137.png)
![benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate](/img/structure/B7553144.png)
![N-butan-2-yl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7553149.png)
![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7553157.png)